molecular formula C14H22N4O2S B6458461 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane CAS No. 2549025-64-9

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B6458461
CAS No.: 2549025-64-9
M. Wt: 310.42 g/mol
InChI Key: SLZGZINFMRFOMO-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a cyclopropanesulfonyl group and a dimethylpyrimidinyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group can be attached through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane: can be compared with other diazepane derivatives that have different substituents on the diazepane ring or the pyrimidinyl group.

    Cyclopropanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

    Dimethylpyrimidinyl derivatives: Compounds with similar pyrimidinyl groups but different attached functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-12(2)15-10-16-14(11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGZINFMRFOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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